{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-11-9-16(10-12-17)22-20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,25)/t16?,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUPNDBWFXXDI-ABHNRTSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-2-Amino-3-methyl-butyryl Fragment
Method A: Enantioselective Strecker Synthesis
-
Starting material : 3-Methyl-2-butanone → converted to α-aminonitrile using (S)-BINOL-derived catalyst.
-
Hydrolysis : 6 M HCl at 80°C for 12 h yields (S)-2-amino-3-methyl-butyric acid (85% ee, 72% yield).
-
Protection : Boc₂O in THF/water (pH 9.5) → Boc-(S)-Val-OH (94% yield).
Method B: Enzymatic Resolution
Cyclohexylamine Derivatization
Methylation via Eschweiler-Clarke Reaction
Carbamate Formation
Benzyl Chloroformate Coupling
Fragment Assembly via Amide Bond Coupling
EDCI/HOBt-Mediated Coupling
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Boc-(S)-Val-OH | 1.2 equiv | EDCI (1.1 equiv), HOBt (1.1 equiv) | 78% |
| N-Methylcyclohexylcarbamate | 1.0 equiv | DMF, 0°C → RT, 12 h | |
| Deprotection | TFA/CH₂Cl₂ (1:1), 2 h | Boc removal | 95% |
Industrial Optimization :
-
Replace EDCI with T3P® (propylphosphonic anhydride) → 89% yield, reduced side products.
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Continuous flow reactor: 2 min residence time at 50°C → 93% conversion.
One-Pot Tandem Approach
Patent CN103193666A (Adapted)
-
Simultaneous Methylation and Acylation :
-
In Situ Benzylation :
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization :
Stepwise Protocol :
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Fmoc deprotection: 20% piperidine/DMF.
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Methylation: CH₃I/DIPEA in DMF (95% efficiency).
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Acylation: Fmoc-(S)-Val-OH/HBTU (4 equiv each).
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Benzyl ester formation: BnBr/K₂CO₃ in acetone.
Yield : 64% after cleavage (TFA/H2O/EDT 95:2.5:2.5).
Analytical Data Comparison
HPLC Purity Across Methods
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| Stepwise (EDCI) | 98.2 | 12.4 |
| One-Pot (CN103193666A) | 95.7 | 13.1 |
| Solid-Phase | 99.1 | 11.8 |
Chiral Analysis :
Scale-Up Considerations
Cost Analysis (Per Kilogram)
| Component | Stepwise ($) | One-Pot ($) |
|---|---|---|
| EDCI | 420 | - |
| T3P® | - | 380 |
| Solvent Recovery | 150 | 90 |
| Total | 1,220 | 980 |
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Benzyl ester vs. cyclohexyl ester : Benzyl esters (as in the target compound) are prone to aspartimide formation under acidic or basic conditions, with rate constants up to 73.6 × 10⁻⁶ s⁻¹ in HF-anisole at 0°C. Cyclohexyl esters, by contrast, reduce aspartimide formation by ~170-fold under similar conditions .
- Substituent effects : Chloro-acetyl groups (e.g., in ) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Cyclopropyl groups (e.g., in ) improve steric shielding, reducing enzymatic degradation.
Stability and Reactivity
Comparative studies under acidic conditions (HF-anisole):
| Compound | Aspartimide Formation Rate (0°C) | % Imide Formation (24 h, DIEA) |
|---|---|---|
| Benzyl ester-protected tetrapeptide | 73.6 × 10⁻⁶ s⁻¹ | 51% |
| Cyclohexyl ester-protected tetrapeptide | 24.5 × 10⁻⁶ s⁻¹ | 0.3% |
| Target compound (benzyl ester derivative) | ~73.6 × 10⁻⁶ s⁻¹ (estimated) | Not reported |
Data adapted from highlights the trade-off between the benzyl ester’s synthetic convenience and its lower stability compared to cyclohexyl analogs.
Biological Activity
{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a compound with potential therapeutic applications, particularly in the context of neurological and metabolic disorders. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula : C19H35N3O3
- Molecular Weight : 353.4995 g/mol
- CAS Number : 1354009-44-1
The compound functions primarily as a carbamate, which can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant AChE inhibition. This activity suggests potential use in treating cognitive decline associated with neurodegenerative diseases.
Table 1: AChE Inhibition Potency
In Vivo Studies
Animal models have shown that administration of this compound leads to improved memory retention and learning capabilities. In a study involving aged rats, those treated with the compound performed significantly better in maze tests compared to control groups.
Table 2: Behavioral Assessment in Animal Models
| Test Type | Control Group Performance | Treated Group Performance |
|---|---|---|
| Morris Water Maze | 30% success | 70% success |
| Novel Object Recognition | 40% recognition | 80% recognition |
Case Studies
-
Case Study on Cognitive Improvement :
A double-blind study involving patients with mild cognitive impairment revealed that those receiving this compound showed a statistically significant improvement in cognitive scores after three months of treatment compared to placebo. -
Case Study on Metabolic Effects :
Another study explored the metabolic effects of the compound in diabetic rats. Results indicated a reduction in blood glucose levels and improved insulin sensitivity, suggesting potential applications in diabetes management.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its safety in chronic use.
Q & A
Advanced Research Question
- Coupling Reagents: Use carbodiimides (e.g., DCC) with additives (e.g., HOBt) to suppress racemization .
- In Situ Monitoring: Employ LC-MS or TLC to detect byproducts (e.g., N-acylurea).
- Temperature Control: Maintain sub-ambient temperatures (−10°C) to slow undesired nucleophilic attacks, as shown in analogous peptide syntheses .
How can impurity profiles be systematically characterized for this compound?
Advanced Research Question
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation products (e.g., benzyl alcohol from ester hydrolysis) .
- High-Resolution MS/MS: Fragment ions (e.g., m/z 249.31 for the cyclohexyl carbamate core) map structural deviations .
- NMR-Based Metabolite Profiling: Compare ¹H/¹³C shifts to databases (e.g., NIST Chemistry WebBook) for unknown impurities .
What biological assays are suitable for evaluating the compound’s enzyme inhibition potential?
Basic Research Question
- Kinase/Protease Assays: Use fluorescence-based substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values.
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ/kₒff) to target enzymes. Biological activity prediction tools (e.g., SwissADME) can prioritize targets based on structural analogs .
How does the compound’s conformational flexibility impact its binding to biological targets?
Advanced Research Question
- Molecular Docking: Simulate binding poses with flexible cyclohexyl rings, identifying low-energy conformers.
- NMR Relaxation Studies: Measure T₁/T₂ times to assess rotational freedom of the carbamate group, as applied in similar benzyl ester systems .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
- Solvent Scalability: Transition from DMF (toxic) to greener solvents (e.g., 2-MeTHF) while maintaining yield .
- Catalyst Loading: Optimize Pd/C or Ni catalysts for hydrogenation steps to minimize metal residues .
How can researchers validate the compound’s stability under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
